molecular formula C21H20ClN3O3 B4685995 4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone

4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone

Cat. No. B4685995
M. Wt: 397.9 g/mol
InChI Key: ATLUOLYVTWADSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone, also known as CP-96,345, is a synthetic compound that belongs to the phthalazinone class of drugs. This compound has been extensively studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone exerts its pharmacological effects by selectively antagonizing the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the binding of neurotensin to its receptor, this compound inhibits the downstream signaling pathways that are involved in modulating various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective antagonistic activity towards the neurotensin receptor. It has been found to inhibit the release of dopamine in the mesolimbic pathway, which is implicated in the reward system and the development of addiction. This compound has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential application in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone has several advantages for lab experiments, including its high potency and selectivity towards the neurotensin receptor, which makes it a useful tool for studying the physiological and pharmacological effects of neurotensin. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in in vivo studies.

Future Directions

For research on 4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in various psychiatric disorders, and the elucidation of its mechanism of action at the molecular level.

Scientific Research Applications

4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit potent and selective antagonistic activity towards the neurotensin receptor, which plays a crucial role in modulating various physiological processes, including pain perception, anxiety, and reward. This compound has also been shown to have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-morpholin-4-yl-3-oxopropyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-7-5-15(6-8-16)20-17-3-1-2-4-18(17)21(27)25(23-20)10-9-19(26)24-11-13-28-14-12-24/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLUOLYVTWADSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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